

Speciogynine chemical structure and stereochemistry

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Compound of Interest

Compound Name: **Speciogynine**

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Speciogynine**

Introduction

Speciogynine is a prominent monoterpene indole alkaloid found in the leaves of the Southeast Asian plant *Mitragyna speciosa*, commonly known as kratom.^[1] As a diastereomer of the plant's primary psychoactive alkaloid, mitragynine, **speciogynine**'s unique stereochemistry imparts distinct pharmacological properties, making it a subject of significant interest in phytochemical and pharmacological research.^{[1][2][3]} This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and analytical methodologies related to **speciogynine** for researchers, scientists, and drug development professionals.

Chemical Structure

Speciogynine is classified as a corynanthe-type monoterpene indole alkaloid.^[2] Its structure is fundamentally similar to mitragynine, sharing the same molecular formula and core tetracyclic indole framework. The key distinction lies in the spatial arrangement of substituents at a single chiral center.^[3]

Table 1: Chemical and Physical Properties of **Speciogynine**

Property	Value	Reference
IUPAC Name	methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate	[2]
Molecular Formula	C ₂₃ H ₃₀ N ₂ O ₄	[4][5]
Molecular Weight	398.5 g/mol	[5][6]
CAS Number	4697-67-0	[5]
Appearance	Not specified in results	
UV max	226, 293 nm	[5]

Stereochemistry

The defining feature of **speciogynine** is its stereochemistry, which differentiates it from its diastereomers: mitragynine, speciociliatine, and mitraciliatine. The absolute configuration of these compounds was established through methods including X-ray crystallography and spectral analysis.[3][7][8]

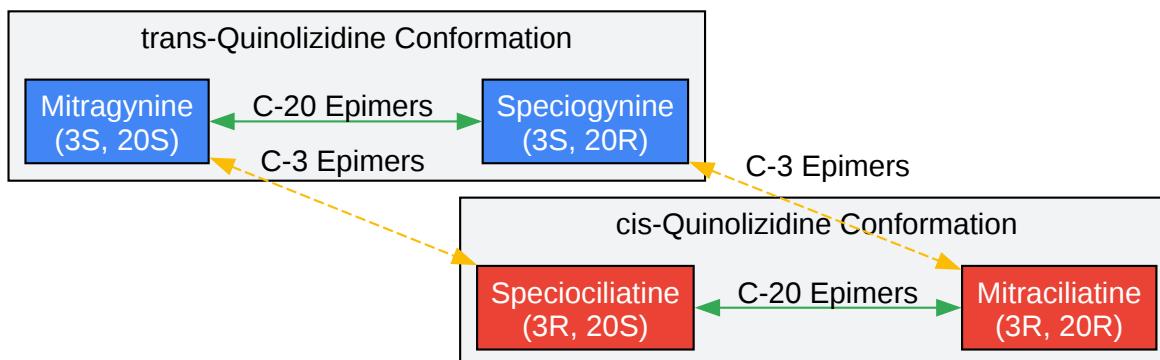
Speciogynine is the C-20 epimer of mitragynine.[1] While mitragynine possesses the (20S) configuration, **speciogynine** has the (20R) configuration.[2] This seemingly minor difference in the orientation of the ethyl group at position C-20 leads to significant changes in the molecule's three-dimensional shape and its biological activity.[1] Specifically, both **speciogynine** and mitragynine feature a flat trans-quinolizidine conformation in their C and D rings.[3]

Table 2: Stereochemical Configuration of Mitragynine Diastereomers

Compound	C-3 Configuration	C-20 Configuration	Quinolizidine Conformation
Mitragynine	S	S	trans
Speciogynine	S	R	trans
Speciociliatine	R	S	cis
Mitraciliatine	R	R	cis

Source: Adapted from Flores-Bocanegra et al., 2020 and Takayama, 2004.[3]

The stereochemical relationship between these key alkaloids can be visualized as follows:



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Diastereomeric Relationships of Mitragynine Alkaloids.

Quantitative Spectroscopic Data

The structural elucidation of **speciogynine** relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes key reported NMR chemical shifts.

Table 3: ^1H and ^{13}C NMR Spectroscopic Data for **Speciogynine** (in CDCl_3)

Position	^1H NMR δ (ppm)	^{13}C NMR δ (ppm)
2	-	108.3
3	-	40.2
5	-	53.9
6	-	19.4
7	-	108.3
8	-	159.9
9	6.69 (d)	99.8
10	7.08 (t)	121.5
11	6.63 (d)	111.0
12	-	127.8
13	-	135.5
14	-	29.8
15	-	31.4
16	-	52.0
17	-	13.0
18 (C=O)	-	169.3
19	-	40.2
20	-	39.0
21	-	58.0
OCH ₃ (C-9)	3.82 (s)	55.4
OCH ₃ (Ester)	3.69 (s)	51.1
=COCH ₃	3.58 (s)	60.9
=CH	7.46 (s)	141.0

NH	7.98 (s)	-
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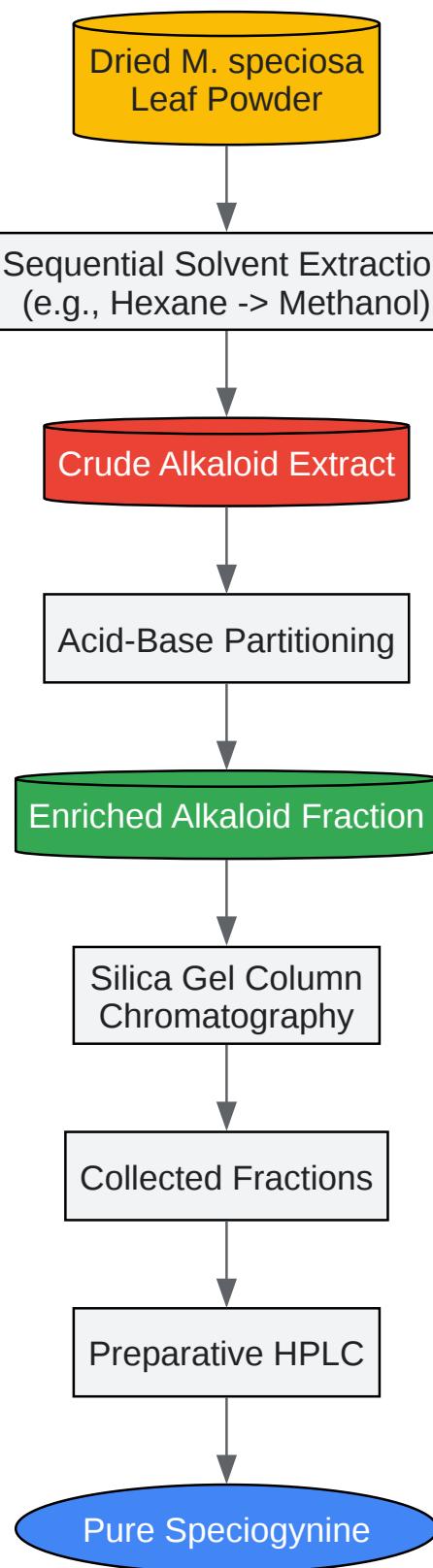
Source: Data synthesized from publicly available spectra.[9][10][11]

Experimental Protocols

Isolation and Purification

The standard procedure for obtaining pure **speciogynine** involves extraction from dried *M. speciosa* leaf material followed by chromatographic separation.

- Extraction: Dried and powdered kratom leaves are subjected to sequential solvent extraction, often starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as methanol or ethanol to extract the alkaloids.
- Acid-Base Partitioning: The crude alkaloid extract is often purified further using acid-base partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. Neutral impurities are washed away with an organic solvent. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and causing them to precipitate or be extracted back into an organic solvent.
- Chromatographic Separation: The resulting enriched alkaloid mixture is separated into individual components using chromatographic techniques.
 - Column Chromatography: Silica gel column chromatography is commonly employed, using a gradient of solvents (e.g., hexane, chloroform, methanol) to elute the different alkaloids based on polarity.[9]
 - High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, reverse-phase HPLC is often used.



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General Workflow for **Speciogynine** Isolation.

Structural Elucidation

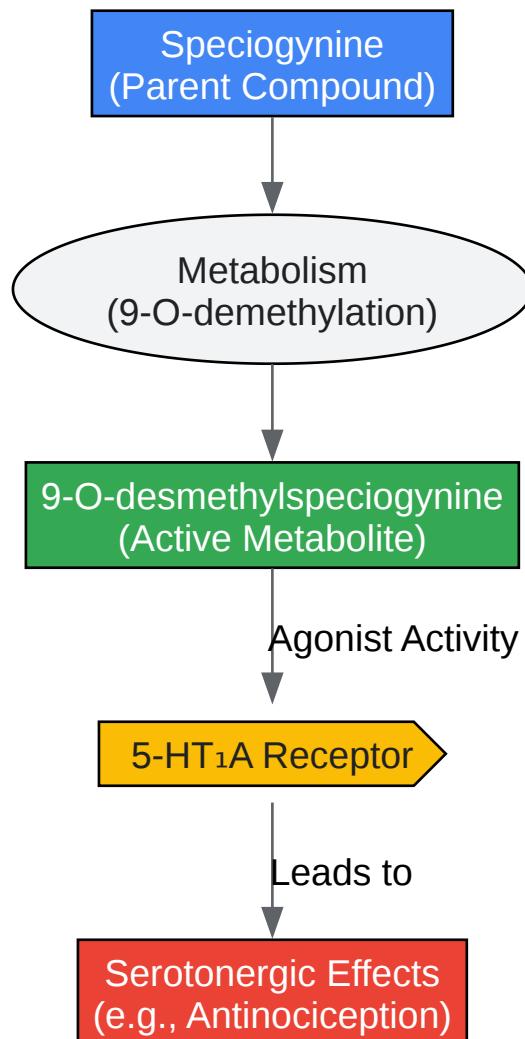
The definitive identification and structural confirmation of isolated **speciogynine** are achieved through a combination of spectroscopic methods.

- Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula $C_{23}H_{30}N_2O_4$.^[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the complete chemical structure.
 - 1H NMR: Identifies the number and types of protons and their connectivity.
 - ^{13}C NMR: Determines the number and types of carbon atoms in the molecule.^[10]
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecular skeleton and confirming the stereochemical arrangement.
- X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the absolute configuration of the chiral centers, offering definitive proof of the molecule's three-dimensional structure.^{[3][8]}

Pharmacological Profile: A Note on Serotonergic Activity

The stereochemical difference between **speciogynine** and mitragynine has profound pharmacological consequences. While mitragynine is a partial agonist at the μ -opioid receptor, **speciogynine** shows no significant agonist activity at opioid receptors.^{[1][12]} Instead, its activity is primarily linked to the serotonergic system.

Speciogynine demonstrates high-affinity binding to serotonin receptors, particularly 5-HT_{1A} and 5-HT_{2B}.^{[12][13]} Interestingly, in vitro studies show that the parent compound itself is not an agonist at these receptors. However, its metabolite, 9-O-desmethyl**speciogynine**, is a 5-HT_{1A} agonist. This suggests that the in vivo effects of **speciogynine**, such as antinociception observed in animal models, are likely driven by its active metabolite.^[12]



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Metabolic Activation and Signaling of **Speciogynine**.

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